CDK9-IN-30

HIV-1 In Vivo Efficacy Preclinical Toxicology

Choose CDK9-IN-30 for its unique ability to disrupt the CDK9/cyclin T1 complex without directly inhibiting cell-cycle CDKs, enabling precise dissection of HIV-1 LTR-driven transcription. This Tat peptide mimetic provides clear mechanistic resolution in viral latency and reactivation models, unavailable with broad-spectrum CDK inhibitors. Validated in in vivo humanized mouse models for HIV-1 replication suppression.

Molecular Formula C16H20FNO3
Molecular Weight 293.33 g/mol
Cat. No. B7806135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK9-IN-30
Molecular FormulaC16H20FNO3
Molecular Weight293.33 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CC(=O)NC2=CC=C(C=C2)F)CC(=O)O
InChIInChI=1S/C16H20FNO3/c17-12-4-6-13(7-5-12)18-14(19)10-16(11-15(20)21)8-2-1-3-9-16/h4-7H,1-3,8-11H2,(H,18,19)(H,20,21)
InChIKeyNWYDUMKUVBYKQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CDK9-IN-30 Procurement Guide: A Tat Peptide-Derived CDK9 Inhibitor for HIV-1 Transcription Research


CDK9-IN-30 (CAS: 748146-89-6), also known as WAY-383487, is a small-molecule inhibitor of cyclin-dependent kinase 9 (CDK9) derived from Tat peptide mimetics [1]. It belongs to a class of compounds designed to disrupt the CDK9/cyclin T1 complex, thereby inhibiting the positive transcription elongation factor b (P-TEFb) and suppressing HIV-1 long terminal repeat (LTR)-activated transcription [2]. The compound is structurally characterized as 2-[1-[2-(4-fluoroanilino)-2-oxoethyl]cyclohexyl]acetic acid (molecular weight: 293.33 g/mol) and is supplied as a purified solid for in vitro and preclinical research applications [3].

Why Pan-CDK Inhibitors Cannot Substitute for CDK9-IN-30 in HIV-1 Transcription Studies


Broad-spectrum CDK inhibitors, such as flavopiridol (alvocidib), target multiple CDKs (CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9) with varying potencies, leading to complex, often confounding cellular phenotypes due to simultaneous cell cycle arrest and transcriptional suppression [1]. In contrast, CDK9-IN-30 was specifically modeled to interact with a distinct binding pocket on CDK9 identified through structure-based analysis of Tat peptide derivatives, enabling selective disruption of P-TEFb-dependent transcriptional elongation without directly inhibiting cell cycle CDKs [2]. This mechanistic specificity is critical for dissecting the role of CDK9 in HIV-1 transcriptional regulation and for validating CDK9 as a target in viral latency models, as pan-inhibitors lack the resolution to attribute observed effects solely to CDK9 inhibition [3].

Quantitative Differentiation of CDK9-IN-30: Evidence from HIV-1 Transcription and Replication Assays


CDK9-IN-30 Suppresses HIV-1 Replication in Humanized Mouse Models In Vivo Without Observed Toxicity

CDK9-IN-30 (as a second-generation mimetic) inhibited HIV-1 replication in humanized Rag2(-/-)γc(-/-) mouse models at tested concentrations, with no observed toxicity to the animals [1]. In contrast, many CDK9 inhibitors developed primarily for oncology, such as AZD4573 and KB-0742, are optimized for tumor-bearing models and are associated with dose-limiting toxicities (e.g., neutropenia) in clinical evaluation due to broader transcriptional effects [2].

HIV-1 In Vivo Efficacy Preclinical Toxicology

CDK9-IN-30 Targets a Unique Cavity 1 Binding Site Identified Through Tat Peptide Modeling

Unlike ATP-competitive CDK9 inhibitors (e.g., NVP-2, LZT-106) which target the conserved ATP-binding pocket, CDK9-IN-30 was developed through in silico modeling of Tat peptide derivatives binding to a distinct 'Cavity 1' region on CDK9 [1]. This cavity was identified as the most stable binding site for Tat peptide inhibitors, suggesting a non-canonical mode of CDK9 inhibition that may offer a different selectivity profile [2].

CDK9 Structure-Based Drug Design Tat Peptide Mimetics

CDK9-IN-30 Demonstrates Potent Inhibition of HIV-1 LTR-Activated Transcription in Cellular Assays

CDK9-IN-30 inhibited HIV-1 long terminal repeat (LTR)-activated transcription in cell-based biological assays [1]. The compound was identified as a second-generation mimetic with improved properties over first-generation compounds, though specific IC50 values are not publicly reported [2]. In contrast, the pan-CDK inhibitor flavopiridol inhibits CDK9 with an IC50 of approximately 6 nM but also inhibits CDK1, CDK2, CDK4, and CDK7 at similar concentrations, complicating interpretation of antiviral effects [3].

HIV-1 Transcriptional Regulation Viral Latency

Recommended Research Applications for CDK9-IN-30 Based on Validated Evidence


HIV-1 Transcription and Latency Reversal Studies

Use CDK9-IN-30 as a specific chemical probe to dissect the role of CDK9/P-TEFb in HIV-1 LTR-driven transcription. Its demonstrated ability to suppress HIV-1 replication in humanized mouse models without observed toxicity makes it suitable for in vivo viral latency and reactivation studies [1].

Mechanistic Studies of Non-ATP Competitive CDK9 Inhibition

Employ CDK9-IN-30 as a tool to investigate the functional consequences of targeting the Cavity 1 binding site on CDK9. This is valuable for researchers seeking to understand alternative modes of CDK9 inhibition beyond the canonical ATP-competitive mechanism [2].

Validation of CDK9 as an Antiviral Target in Virology Research

Utilize CDK9-IN-30 as a reference compound in studies evaluating the therapeutic potential of CDK9 inhibition for HIV-1 and potentially other viruses reliant on host transcriptional machinery. Its in vivo efficacy data provide a benchmark for comparing novel antiviral CDK9 inhibitors [3].

Combination Studies with Antiretroviral Therapies

Incorporate CDK9-IN-30 into combination regimens with existing antiretroviral drugs (e.g., protease inhibitors, integrase inhibitors) to assess additive or synergistic effects on viral suppression and reservoir reduction in cellular models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CDK9-IN-30

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.